molecular formula C15H21NO4 B218823 Viscumneoside V CAS No. 119016-92-1

Viscumneoside V

Cat. No.: B218823
CAS No.: 119016-92-1
M. Wt: 728.6 g/mol
InChI Key: HUBUCUOTSSVULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one is a natural product found in Viscum coloratum with data available.

Scientific Research Applications

Phytochemical Research

The compound has been identified in the study of phytochemicals from various plants. For example, a study on the stem wood of Sorbus lanata revealed new phenolic compounds, including similar complex molecules. These compounds exhibited significant activities in DPPH radical scavenging reactions, indicating potential antioxidant properties (Uddin et al., 2013).

Diabetes Management

A computational study highlighted the role of a structurally similar compound, isolated from Syzygium densiflorum, in diabetes management. This study utilized reverse pharmacophore mapping and identified several potential targets for diabetes treatment, demonstrating the compound's significance in medical research (Muthusamy & Krishnasamy, 2016).

Solubility Studies

Research on the solubility of compounds like protocatechuic aldehyde and caffeic acid, which share structural similarities with the compound , has been conducted. These studies are essential for understanding the physical and chemical properties of such compounds, relevant in pharmaceutical and chemical industries (Zhang et al., 2012).

Synthesis and Transformation Studies

Studies on the synthesis and transformation of related compounds provide insights into chemical reactions and potential applications in drug development and other chemical processes. For instance, research on the synthesis of beta-lactams and their transformation under specific conditions reveals the versatility of these compounds in synthetic chemistry (Sápi et al., 1997).

Medicinal Properties

Research into the medicinal properties of compounds structurally similar to the one is ongoing. Studies have identified potential anti-inflammatory, antioxidant, and antibacterial activities in various plant-derived compounds. These findings underscore the potential of such compounds in developing new therapeutic agents (Guo et al., 2014).

Properties

CAS No.

119016-92-1

Molecular Formula

C15H21NO4

Molecular Weight

728.6 g/mol

IUPAC Name

7-[3-[4-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C32H40O19/c1-44-19-4-13(2-3-15(19)35)18-7-17(37)22-16(36)5-14(6-20(22)49-18)48-28-25(24(39)23(38)21(8-33)50-28)51-30-27(41)32(43,12-47-30)11-46-29-26(40)31(42,9-34)10-45-29/h2-6,18,21,23-30,33-36,38-43H,7-12H2,1H3

InChI Key

HUBUCUOTSSVULF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(COC6C(C(CO6)(CO)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(COC6C(C(CO6)(CO)O)O)O)O)O)O

Synonyms

homoeriodictyol-7-apiosyl(1-5)-apiosyl(1-2)-glucopyranoside
viscumneoside V

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viscumneoside V
Reactant of Route 2
Viscumneoside V
Reactant of Route 3
Viscumneoside V
Reactant of Route 4
Viscumneoside V
Reactant of Route 5
Viscumneoside V
Reactant of Route 6
Viscumneoside V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.